![molecular formula C38H31F3O3SSi B6310298 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate CAS No. 1799510-57-8](/img/structure/B6310298.png)
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate
Overview
Description
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate (TPSN) is an organosilicon compound used in a variety of applications in organic and inorganic chemistry. It is a colorless solid that is soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide. It is a versatile reagent for synthesis and catalysis, and has been used in a wide range of reactions, including esterification, deprotonation, and nucleophilic substitution.
Scientific Research Applications
Enantioselective Synthesis
The reaction of 2-(trimethylsilyl)phenyl triflate with aroylacetones, as demonstrated by Okuma et al. (2015), is a significant application. This process produces 4-aryl-2-naphthols, which are further oxidized enantioselectively to yield 4,4′-biaryl-1,1′-binaphthols. This approach showcases the utility of trimethylsilyl triflate in synthesizing complex, chiral organic compounds (Okuma, Horigami, Nagahora, & Shioji, 2015).
Rearrangement Reactions
Trimethylsilyl trifluoroacetate (TMSTFA), a related compound, demonstrates selective reactivity in rearranging cyclopropyl ketones, as observed by Demuth, Mikhail, and George (1981). This process involves high regioselectivity, converting aro-semibullvalenes to arobarrelenes. Such rearrangements underline the role of trimethylsilyl triflates in facilitating structural transformations in organic molecules (Demuth, Mikhail, & George, 1981).
Catalyst in Cycloaddition Reactions
Yang et al. (2018) explored the role of triflate salts, including those with trimethylsilyl groups, as catalysts in cycloaddition reactions. These reactions are crucial for synthesizing oxazolidinones, highlighting the catalytic versatility of trimethylsilyl triflates in organic synthesis (Yang, Pati, Bélanger‐Chabot, Hirai, & Gabbaï, 2018).
Silylation and Nucleophilic Reactions
Noyori, Murata, and Suzuki (1981) identified trimethylsilyl triflate as a powerful silylating agent and catalyst for nucleophilic reactions in aprotic media. This underscores its significance in imparting selective silylation to various organic compounds (Noyori, Murata, & Suzuki, 1981).
Generation of Hetarynes
Pozo et al. (2021) discussed the reaction involving 2-(trimethylsilyl)thiophen-3-yl triflate, leading to the generation of complex compounds like 4,5,6,7-tetraphenylbenzo[b]thiophene. This study provides insights into the generation and trapping of hetarynes, a crucial aspect in the synthesis of heterocyclic compounds (Pozo, Cobas, Peña, Guitián, & Pérez, 2021).
properties
IUPAC Name |
(5,6,7,8-tetraphenyl-3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H31F3O3SSi/c1-46(2,3)33-25-31-30(24-32(33)44-45(42,43)38(39,40)41)34(26-16-8-4-9-17-26)36(28-20-12-6-13-21-28)37(29-22-14-7-15-23-29)35(31)27-18-10-5-11-19-27/h4-25H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDDHLAHRITDOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C2C(=C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H31F3O3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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